molecular formula C24H30ClNO3 B584567 Donepezil-d7 Hydrochloride CAS No. 1261394-20-0

Donepezil-d7 Hydrochloride

Número de catálogo: B584567
Número CAS: 1261394-20-0
Peso molecular: 423.001
Clave InChI: XWAIAVWHZJNZQQ-KABCIJOFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Donepezil-d7 Hydrochloride is a deuterium-labeled derivative of Donepezil Hydrochloride, a potent acetylcholinesterase inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Donepezil, which is widely prescribed for the treatment of Alzheimer’s disease .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Donepezil-d7 Hydrochloride involves the incorporation of deuterium atoms into the Donepezil molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in specialized facilities equipped to handle deuterated chemicals and ensure compliance with safety and environmental regulations .

Análisis De Reacciones Químicas

Types of Reactions: Donepezil-d7 Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability, metabolic pathways, and potential interactions with other molecules .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using mild oxidants such as Chloramine-T in an acidic medium.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride under controlled conditions to study the compound’s reductive stability.

    Substitution: Substitution reactions involve the replacement of functional groups within the Donepezil-d7 molecule, often using nucleophilic or electrophilic reagents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are analyzed using spectroscopic techniques such as UV, IR, NMR, and mass spectrometry to understand the compound’s chemical behavior .

Aplicaciones Científicas De Investigación

Donepezil-d7 Hydrochloride is extensively used in scientific research across various fields:

Mecanismo De Acción

Donepezil-d7 Hydrochloride exerts its effects by inhibiting acetylcholinesterase, the enzyme responsible for the hydrolysis of acetylcholine. This inhibition increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission in the central nervous system. The increased acetylcholine levels help alleviate the cognitive deficits associated with Alzheimer’s disease .

Comparación Con Compuestos Similares

Donepezil-d7 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. Similar compounds include:

This compound’s unique labeling allows for more precise studies of its metabolic and pharmacokinetic properties, making it a valuable tool in scientific research.

Actividad Biológica

Donepezil-d7 hydrochloride is a deuterated form of Donepezil, a well-known acetylcholinesterase (AChE) inhibitor used primarily in the treatment of Alzheimer's disease (AD). This article delves into the biological activity of Donepezil-d7, examining its pharmacological properties, clinical efficacy, and research findings.

This compound (chemical formula: C18H20D7N3O3•HCl) is characterized by the incorporation of deuterium isotopes, which may influence its pharmacokinetic and metabolic profiles. As a selective and reversible AChE inhibitor, Donepezil-d7 enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine in the synaptic cleft, thereby improving cognitive functions in patients with AD .

Inhibition Potency

Donepezil-d7 exhibits significant inhibition of AChE with reported IC50 values of 8.12 nM for bovine AChE and 11.6 nM for human AChE . This potency underscores its potential effectiveness in enhancing cognitive function through increased acetylcholine availability.

Pharmacokinetics

The pharmacokinetic profile of Donepezil-d7 is crucial for understanding its therapeutic efficacy. Studies have shown that after oral administration, peak plasma concentrations are achieved within 2 hours, with a half-life ranging from 70 to 80 hours . This extended half-life allows for once-daily dosing, improving patient compliance.

Clinical Efficacy

Numerous clinical trials have established the efficacy of Donepezil in treating mild to moderate AD. A pivotal study demonstrated that patients receiving Donepezil at doses of 5 mg and 10 mg daily showed significant improvements in cognitive function as measured by the Alzheimer's Disease Assessment Scale-Cognitive (ADAS-cog) compared to placebo .

Summary of Clinical Findings

Study TypeDosageDurationKey Findings
Double-blind, placebo-controlled5 mg/day24 weeksSignificant improvement in ADAS-cog scores
Double-blind, placebo-controlled10 mg/day24 weeksGreater cognitive improvement than placebo; mild side effects noted
Meta-analysisVariable (5-10 mg/day)Up to 52 weeksConsistent cognitive benefits across multiple studies

Case Studies

  • Efficacy in Mild to Moderate AD : In a study involving 468 participants, those treated with Donepezil showed statistically significant improvements in cognitive assessments compared to placebo groups. The study highlighted a positive correlation between plasma concentrations of Donepezil and clinical outcomes .
  • Patient Compliance : Research indicates that transdermal formulations of Donepezil may enhance adherence among patients who struggle with oral medications. This method avoids gastrointestinal side effects associated with oral administration and maintains stable drug levels .

Methodologies for Analysis

The analysis of Donepezil-d7 typically employs advanced techniques such as LC-MS/MS for quantifying plasma concentrations. For instance, one study outlined a method where blood samples were analyzed for Donepezil levels post-administration, confirming its pharmacokinetic properties and supporting its clinical use .

Adverse Effects

While generally well-tolerated, common side effects associated with Donepezil include gastrointestinal disturbances such as nausea and diarrhea. These effects tend to be transient and manageable, contributing to the overall safety profile of the drug .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Donepezil-d7 Hydrochloride purity in experimental samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the standard method. Key parameters include using a C18 column, mobile phase (e.g., phosphate buffer and methanol), and system suitability tests (e.g., peak symmetry, resolution >2.0 between Donepezil and impurities). Relative standard deviation (RSD) for replicate injections should be <3.0% to ensure precision. Impurity analysis requires spiking with known related substances (e.g., Donepezil N-oxide) and validating detection limits (e.g., 0.1% for unspecified impurities) .

Q. How is this compound structurally characterized to confirm isotopic labeling?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is used to verify deuterium incorporation at specific positions (e.g., seven deuterium atoms in the benzyl-piperidine moiety). Complementary techniques include mass spectrometry (MS) for molecular ion confirmation (e.g., m/z shift due to deuterium) and infrared (IR) spectroscopy to compare functional group absorption bands with non-deuterated Donepezil. UV-Vis spectra (220–360 nm) ensure consistency in chromophore properties .

Q. What protocols ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Critical parameters include strict control of reaction temperature (±2°C), solvent purity (e.g., anhydrous methanol), and intermediate purification via recrystallization. Post-synthesis, residual solvents (e.g., ethanol) must be quantified using gas chromatography (GC), with limits <0.1%. Final product characterization should include X-ray diffraction to confirm crystalline polymorphism and thermogravimetric analysis (TGA) to assess stability .

Advanced Research Questions

Q. How does deuterium labeling in this compound enhance pharmacokinetic (PK) studies?

  • Methodological Answer : The deuterium isotope effect reduces metabolic clearance by slowing cytochrome P450-mediated oxidation, extending half-life. In IVIVC (in vitro-in vivo correlation) models, Donepezil-d7 serves as an internal standard in LC-MS/MS to differentiate endogenous and administered drug levels. Plasma concentration-time profiles are analyzed using non-compartmental models (e.g., WinNonlin) to calculate AUC and Cmax with reduced interference from matrix effects .

Q. What experimental designs are optimal for studying enzyme selectivity of this compound?

  • Methodological Answer : Comparative inhibition assays using human acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are conducted at varying concentrations (1–100 nM). IC50 values are calculated via nonlinear regression (GraphPad Prism). Deuterium’s impact on binding kinetics is assessed using surface plasmon resonance (SPR) to measure association/dissociation rates (kon/koff). Molecular docking simulations (AutoDock Vina) predict isotope-induced conformational changes in the enzyme active site .

Q. How can statistical models resolve contradictions between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer : Multivariate regression analyses (e.g., partial least squares) correlate in vitro parameters (e.g., AChE inhibition %) with clinical endpoints (e.g., ADAS-cog scores). Bootstrapping validates model robustness, while principal component analysis (PCA) identifies confounding variables (e.g., plasma protein binding). Discrepancies may arise from blood-brain barrier penetration differences, addressed using deuterium-enhanced brain/plasma ratio studies in rodent models .

Q. What are the challenges in validating LC-MS/MS methods for this compound in biological matrices?

  • Methodological Answer : Matrix effects (e.g., ion suppression in plasma) are minimized via protein precipitation with acetonitrile (1:3 v/v). Calibration curves (1–100 ng/mL) must demonstrate linearity (R<sup>2</sup> >0.99) and accuracy (85–115%). Deuterated internal standards (e.g., Donepezil-d7) correct for extraction efficiency variability. Cross-validation with HPLC-UV ensures method specificity, particularly in distinguishing Donepezil-d7 from its metabolites (e.g., 6-O-desmethyl Donepezil) .

Q. Notes on Evidence Utilization

  • Contradictions : While and both recommend HPLC-UV for quantification, mobile phase compositions differ (phosphate buffer vs. potassium dihydrogen phosphate). Researchers should validate methods per regulatory guidelines (e.g., ICH Q2(R1)).
  • Advanced Applications : ’s extended DoE-IVIVC model provides a framework for optimizing deuterated drug formulations, linking dissolution profiles (pH 1.2–6.8) to in vivo absorption .

Propiedades

IUPAC Name

2-[[1-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H/i3D,4D,5D,6D,7D,16D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAIAVWHZJNZQQ-KABCIJOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)OC)OC)[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Donepezil free base (4.0 gm) is dissolved in ethylene dichloride (20 ml) at 27° C., conc. hydrochloric acid (1.2 ml) is added to the solution and stirred for 2 hours at 25° C. to 30° C. Then diisopropyl ether (75 ml) is added and the precipitated solid is filtered off and dried to give 3.0 gm of donepezil hydrochloride form H1.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Donepezil free base (10.0 gm) is dissolved in toluene (50 ml) at 25° C., conc. hydrochloric acid (2.8 ml) is added to the solution and stirred for 6 hours at 25° C. to 30° C. The crystals formed are filtered and dried to give 8.2 gm of donepezil hydrochloride form H2.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Donepezil oxalate (purified, example 2), 5 gms, was dissolved in water 50 ml under heating at 50° C. Stirring was continued for 1 hour with gradual cooling. At room temperature, dichloromethane 50 ml was added and stirred for 10 mins. Liquid Ammonia 5 ml was added slowly with stirring. The dichloromethane layer was separated and 50 ml water was added to it. Analytical grade concentrated hydrochloric acid 1.5 ml was slowly added and stirred for 10 mins. Dichloromethane was distilled off under vacuum at 45° C. to obtain Donepezil hydrochloride in water, which was kept for lyophilyzation for 24 hours at −35° C. to give Donepezil hydrochloride amorphous with a yield of 3.9 gms (95%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

50 g of donepezil was dissolved by stirring in 320 g of ethanol under heating, followed by adding 15.1 g of concentrated hydrochloric acid thereto at the internal temperature of 30° C. After concentrated hydrochloric acid was poured, 100 mg of seed crystals were added. The mixture was cooled and continued stirring while keeping the internal temperature at about 20° C. Crystals started precipitating immediately after the seed crystals were added. After the precipitation started, the mixture was stirred at the internal temperature of 20° C. for 18 hours and then cooled to the internal temperature of 9° C. The crystals were collected by filtration and dried about 3 hours after the cooling was started, to give 52.90 g of polymorphic crystal (III) of donepezil hydrochloride (yield: 96.5%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
320 g
Type
solvent
Reaction Step Four

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.